3-Phosphonobut-2-enoic acid
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Overview
Description
3-Phosphonobut-2-enoic acid is an organic compound with the molecular formula C4H7O5P. It is a phosphonic acid derivative of butenoic acid and is known for its utility in various chemical and biological research applications. The compound is characterized by the presence of a phosphono group attached to a butenoic acid backbone, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phosphonobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrolic acid with phosphorous acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch processing in large reactors. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Phosphonobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphono-substituted butenoic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoic acid backbone to a single bond, yielding phosphono-substituted butanoic acids.
Substitution: The phosphono group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphono group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various phosphono-substituted butenoic and butanoic acid derivatives, which can be further utilized in organic synthesis and research .
Scientific Research Applications
3-Phosphonobut-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Phosphonobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes. The phosphono group can mimic the phosphate group in biological molecules, allowing the compound to act as an enzyme inhibitor. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the substrate’s access and preventing the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: A butenoic acid derivative with a similar structure but lacking the phosphono group.
Isocrotonic acid: Another isomer of butenoic acid with different geometric configuration.
3-Butenoic acid: A simple butenoic acid without any substituents.
Uniqueness
3-Phosphonobut-2-enoic acid is unique due to the presence of the phosphono group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
3-phosphonobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHPKRBLCTUMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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